molecular formula C24H20Cl2N4O4 B2949962 N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 946236-95-9

N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2949962
CAS No.: 946236-95-9
M. Wt: 499.35
InChI Key: RICSBNHPYTVZSC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. The compound features:

  • A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • A 2-oxo-1,2-dihydropyridine core with methyl groups at positions 4 and 6, which may influence conformational rigidity and solubility.
  • An N-(5-chloro-2-methoxyphenyl)acetamide side chain, where the chloro and methoxy substituents modulate electronic and steric properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O4/c1-13-10-14(2)30(12-20(31)27-18-11-17(26)8-9-19(18)33-3)24(32)21(13)23-28-22(29-34-23)15-4-6-16(25)7-5-15/h4-11H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICSBNHPYTVZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the oxadiazole and pyridine rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs .

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Differences :

  • Substitution Pattern : The methoxyphenyl group in this analog has a 3-chloro-4-methoxy substitution (meta-chloro, para-methoxy) versus the 5-chloro-2-methoxy (para-chloro, ortho-methoxy) in the target compound .
  • Impact on Properties: The meta-chloro substituent may alter steric interactions in binding pockets compared to the para-chloro position.
Parameter Target Compound Analog (3-Chloro-4-Methoxy)
Molecular Formula C₂₅H₂₁Cl₂N₃O₄ C₂₅H₂₁Cl₂N₃O₄
Molecular Weight 506.36 g/mol 506.36 g/mol
Substituent Positions 5-Cl, 2-OCH₃ on phenyl; 4-Cl on oxadiazole 3-Cl, 4-OCH₃ on phenyl; 4-Cl on oxadiazole

Synthesis & Applications :
Both compounds likely share synthetic routes involving:

Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives.

Coupling of the pyridinone-acetamide fragment to the substituted phenyl group using peptide-like bond formation .

N-Substituted Acetamides with 1,3,4-Oxadiazole Moieties

Compounds such as N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide (Aziz-ur-Rehman et al., 2013) provide insights into structure-activity relationships:

Feature Target Compound 1,3,4-Oxadiazole Derivatives
Core Heterocycle 1,2,4-Oxadiazole 1,3,4-Oxadiazole
Biological Activity Not explicitly reported Lipoxygenase inhibition (IC₅₀: 0.43–1.12 µM)
Key Substituents 4-Chlorophenyl, dihydropyridinone Varied alkyl/aryl groups on oxadiazole

Critical Observations :

  • The 1,2,4-oxadiazole in the target compound is less common in drug discovery than 1,3,4-oxadiazoles but offers superior hydrolytic stability .
  • The 4-chlorophenyl group may enhance π-π stacking in enzyme active sites compared to smaller substituents.

Compounds with Pyridinone-Acetamide Scaffolds

The structurally related N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () highlights:

  • Role of Chlorine : Both compounds utilize 4-chlorophenyl groups, underscoring their utility in optimizing ligand-receptor interactions.

Research Findings and Trends

  • Substituent Positioning : Ortho/meta/para substitutions on the phenyl ring significantly affect solubility and target engagement. For example, ortho-methoxy groups may hinder crystallization, complicating structural studies using tools like SHELXL .
  • Heterocycle Choice : 1,2,4-Oxadiazoles are less metabolically labile than 1,3,4-oxadiazoles but may require tailored synthetic protocols .
  • Biological Potency : While direct data for the target compound are lacking, analogs with similar chloro-methoxyphenyl motifs exhibit low-micromolar bioactivity, suggesting therapeutic promise .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer and anti-inflammatory properties.

Chemical Structure

The compound features a multi-ring structure with significant functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly noteworthy due to its known pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMDA-MB-4351.95
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineHCT1160.2757357

These findings suggest that similar compounds may exhibit potent inhibitory effects on cancer cell proliferation.

The mechanism by which oxadiazole derivatives exert their anticancer effects involves the inhibition of key enzymes and growth factors associated with tumor growth. For instance:

  • Topoisomerase Inhibition : Some studies indicate that oxadiazole derivatives can inhibit topoisomerase enzymes that are crucial for DNA replication and repair in cancer cells .
  • EGFR Inhibition : Certain derivatives have shown effective inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated significant anti-inflammatory effects. This is attributed to their ability to modulate inflammatory pathways:

CompoundInflammatory Marker Inhibition (%)Reference
Compound CIL-6 (20%) at 105^{-5} M
Compound DTNF-alpha (30%) at 106^{-6} M

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that included the target compound. The study reported promising results in vitro against multiple cancer cell lines and highlighted the structure–activity relationship (SAR) that underpins their efficacy .

Q & A

Q. Monitoring Efficiency :

  • TLC analysis (e.g., silica gel, ethyl acetate/hexane mobile phase) to track reaction progress .
  • Recrystallization from pet-ether or ethanol to purify intermediates .

Basic Research Question

  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1660–1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, dihydropyridinone CH₂ at δ 4.0–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 527.8) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

How can researchers optimize heterocyclic ring formation to improve yield and selectivity?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (DBU) to accelerate oxadiazole and pyridinone formation .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 140°C) reduces side reactions during diketone cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 10–15% .

Case Study : Replacing conventional heating with microwave irradiation increased pyridinone yield from 50% to 65% while maintaining >90% purity .

How should contradictory bioactivity data in preliminary assays be resolved?

Advanced Research Question
Contradictions often arise from assay conditions or substituent effects. Methodological strategies include:

Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) to confirm IC₅₀ trends .

Structural-Activity Relationships (SAR) : Modify the 4-chlorophenyl or methoxy groups to evaluate their impact on target binding .

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .

Example : Inconsistent antimicrobial activity was resolved by replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety, improving hydrophobicity and target penetration .

What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the oxadiazole ring to enhance electrophilicity .
  • Side-Chain Variations : Replace the acetamide moiety with sulfonamides or urea derivatives to alter hydrogen-bonding interactions .
  • Bioisosteric Replacement : Substitute the dihydropyridinone ring with quinazolinone or pyrimidinone scaffolds to assess rigidity effects .

Q. SAR Workflow :

In Silico Docking : Prioritize derivatives with optimal binding to target proteins (e.g., COX-2, CYP450) .

Parallel Synthesis : Use combinatorial chemistry to generate 10–20 analogs for high-throughput screening .

ADMET Profiling : Evaluate solubility (LogP), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.